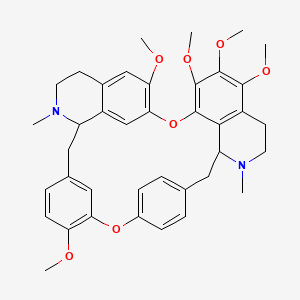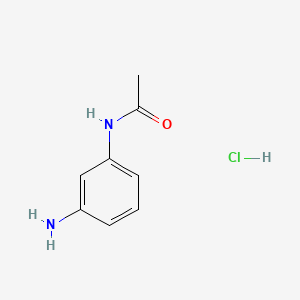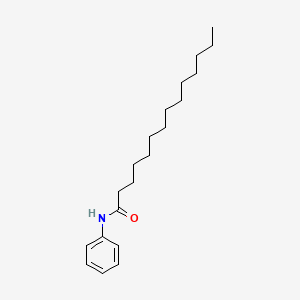
1,2-Bis(3,4-dimetilfenil)etano
Descripción general
Descripción
1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) is a colorless crystalline solid . It is a chemical compound with the molecular formula C18H22 .
Synthesis Analysis
DMPE can be effectively synthesized by Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts, such as ZrCl4, AlBr3, and AlCl3 . The addition of 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst during the alkylation at 50℃ results in preferential formation of DMPE .Molecular Structure Analysis
The molecular structure of DMPE is based on structures generated from information available in ECHA’s databases . The molecular weight of DMPE is 238.37 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of DMPE is the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts . The addition of 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst during the alkylation at 50℃ results in preferential formation of DMPE .Physical And Chemical Properties Analysis
DMPE is a colorless crystalline solid . It has a molecular weight of 238.37 .Aplicaciones Científicas De Investigación
Sensibilizador para papeles de registro térmico
DMPE se ha identificado como un sensibilizador altamente eficaz para papeles de registro térmico, que se utilizan comúnmente en máquinas de fax . Los sensibilizadores son cruciales para mejorar el desarrollo del color de los papeles térmicos, y la función de DMPE en esta aplicación es mejorar la respuesta térmica, lo que permite una impresión más clara y confiable en los procesos de imagen térmica.
Síntesis de diariletanos mediante alquilación de Friedel-Crafts
El compuesto se sintetiza eficazmente mediante la alquilación de Friedel-Crafts de o-xileno con 1,2-dicloroetano en presencia de catalizadores de ácido de Lewis . Este método es ventajoso debido a la disponibilidad y el bajo costo de las materias primas, lo que convierte a DMPE en un intermedio valioso en la producción de varios diariletanos, que tienen aplicaciones que van desde productos farmacéuticos hasta materiales avanzados.
Precursor para la síntesis de porfirinas
Se ha encontrado que los derivados de DMPE son precursores efectivos para la síntesis de porfirinas . Las porfirinas son compuestos importantes que se utilizan en varios campos, como la biomedicina, donde se utilizan por sus propiedades de terapia fotodinámica, y en la ciencia de los materiales por su papel en las células solares orgánicas.
Material para fenómenos ópticos no lineales
Debido a su estructura no centrosimétrica y la capacidad de facilitar la transferencia de electrones entre los grupos carbonilo y los núcleos aromáticos, los derivados de DMPE tienen aplicaciones potenciales como materiales para generar fenómenos ópticos no lineales de segundo orden . Esta propiedad es significativa para el desarrollo de interruptores y moduladores ópticos en telecomunicaciones.
Inhibidores de carboxilesterasas
Se han sintetizado y evaluado compuestos análogos de DMPE por su capacidad de inhibir selectivamente las carboxilesterasas (CE) de mamíferos . Las CE son proteínas que participan en el metabolismo de fármacos esterificados y xenobióticos, y los inhibidores como los derivados de DMPE pueden ser cruciales para regular estos procesos.
Aditivo ignífugo
DMPE se ha utilizado como materia prima en la síntesis de compuestos ignífugos, como el decabromodiphenil etano . Estos retardantes de llama se agregan a los materiales inflamables para reducir el riesgo de incendio, lo que los convierte en esenciales para la seguridad en diversas industrias.
Mecanismo De Acción
Target of Action
This compound is primarily used in organic chemistry as a reagent
Mode of Action
It is known that this compound can be synthesized effectively by friedel-crafts alkylation of o-xylene with 1,2-dichloroethane (dce) in the presence of lewis acid catalysts . This suggests that it may interact with its targets through similar chemical reactions, potentially acting as a Lewis acid to facilitate various organic reactions.
Pharmacokinetics
Its physical properties such as its boiling point of 125-135 °c and its molecular weight of 238.36728 may influence its pharmacokinetic behavior.
Result of Action
As a reagent in organic chemistry, it is primarily used to facilitate chemical reactions rather than to exert a biological effect .
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13-5-7-17(11-15(13)3)9-10-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBWASVAUDDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074619 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34101-86-5 | |
| Record name | 1,2-Bis(3,4-dimethylphenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34101-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis(3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034101865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the optimal reaction temperature for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane using ionic liquids?
A: Research indicates that a reaction temperature of 70°C is optimal for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane when using ionic liquids formed from anhydrous AlCl3 and low-carbon-chain quaternary ammonium salts []. This temperature, combined with a o-xylene to 1,2-dichloroethane molar ratio of 9:1 and a reaction time of 7 hours, led to a 56.7% yield of 1,2-Bis(3,4-dimethylphenyl)ethane [].
Q2: Beyond ionic liquids, what other Lewis acid catalysts have been explored for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane?
A: In addition to ionic liquids, researchers have investigated other Lewis acid catalysts for synthesizing 1,2-Bis(3,4-dimethylphenyl)ethane via the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane. These include zirconium tetrachloride (ZrCl4) and aluminum bromide (AlBr3) []. Further research explored modifying AlCl3 with additives like 2,6-lutidine, 2,6-lutidine-HCl, and tetrabutylammonium bromide ((n-Bu)4NBr) to improve the selectivity towards 1,2-Bis(3,4-dimethylphenyl)ethane formation during the alkylation reaction [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)










